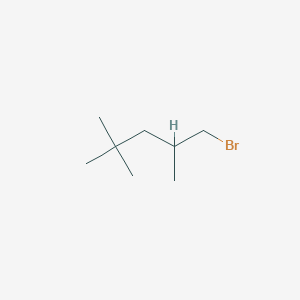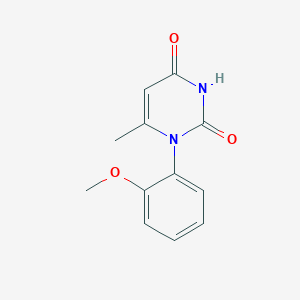
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids
Mécanisme D'action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Related compounds have been shown to interact with their targets through intercalative binding mode . This involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and function .
Biochemical Pathways
Compounds with similar structures have been reported to affect the fgfr signaling pathway . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The in silico study performed by swissadme webserver suggested that related compounds obey the rules of drug-likeness , which implies good bioavailability.
Result of Action
Related organotin (iv) compounds have been reported to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of dna oxidative damage . They induce apoptosis due to mitochondrial dysfunction and the increase of reactive oxygen species (ROS) .
Méthodes De Préparation
The synthesis of 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, potentially using continuous flow reactors for scalability.
Analyse Des Réactions Chimiques
1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer and antiviral agent.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
1,3,5-Triazine derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and anticancer properties.
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities, these compounds share structural similarities with this compound but differ in their specific biological targets and mechanisms of action.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-11(15)13-12(16)14(8)9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXYKVOKHUJVTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
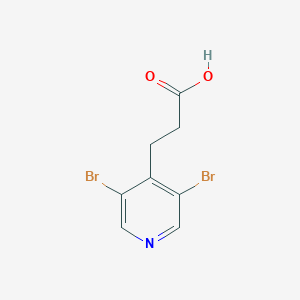
![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
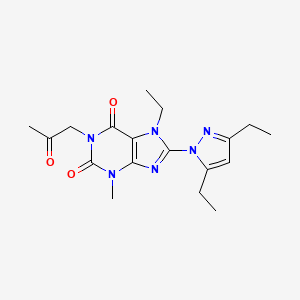
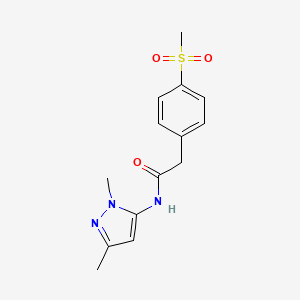
![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)
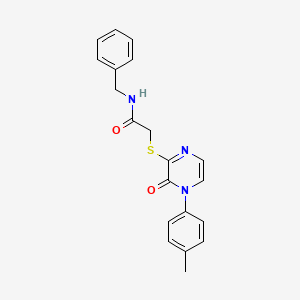
![1-(benzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2378306.png)
![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)
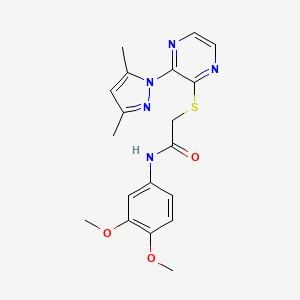
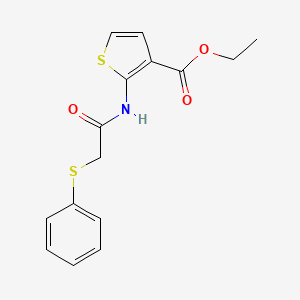
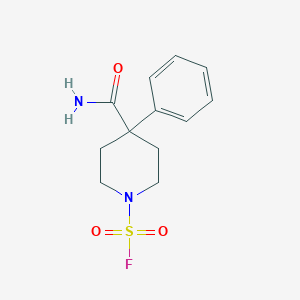
![tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate](/img/structure/B2378314.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2378315.png)
